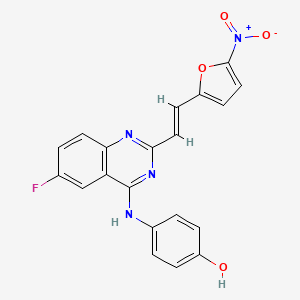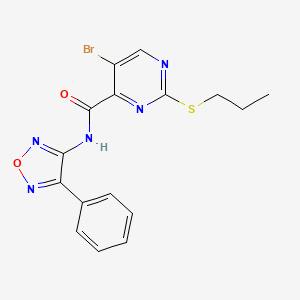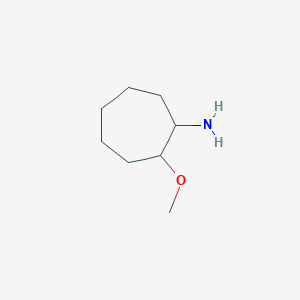![molecular formula C17H11NO5 B12215295 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid](/img/structure/B12215295.png)
3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic organic compound with the molecular formula C17H11NO5 It is characterized by the presence of a chromone (2-oxochromene) moiety linked to a benzoic acid derivative through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid typically involves the condensation of 3-amino benzoic acid with 3-formylchromone. The reaction is carried out in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrochromone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid is primarily related to its ability to interact with biological targets, such as enzymes or receptors. The chromone moiety can act as a pharmacophore, binding to specific sites on enzymes and inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth .
Comparison with Similar Compounds
Similar Compounds
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: This compound also contains a chromone moiety and has been studied for its antimicrobial properties.
3-(2-oxochromen-3-yl)benzoic acid: Similar in structure but lacks the amide linkage present in 3-[(2-Oxochromen-3-yl)carbonylamino]benzoic acid.
Uniqueness
This compound is unique due to its specific amide linkage, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H11NO5 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-[(2-oxochromene-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C17H11NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)13-9-10-4-1-2-7-14(10)23-17(13)22/h1-9H,(H,18,19)(H,20,21) |
InChI Key |
GLYCZQOXWQMIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12215222.png)
![2-(benzylamino)-3-[(E)-(benzylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12215223.png)

![Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12215233.png)
![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine](/img/structure/B12215234.png)

![4-amino-6-anilino-1H-[1,3,5]triazine-2-thione](/img/structure/B12215239.png)
![ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate](/img/structure/B12215240.png)
![2-[(2-Ethoxyphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12215241.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215246.png)

![3-Methyl-6-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12215258.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12215264.png)
